2-Ethyl-2-phenylmalonamide monohydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-ethyl-2-phenylpropanediamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.H2O/c1-2-11(9(12)14,10(13)15)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H2,12,14)(H2,13,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSBWHZDTUPYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369112 | |
| Record name | 2-Ethyl-2-phenylmalonamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369112 | |
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Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-90-6, 7206-76-0 | |
| Record name | Phenylethylmalonamide hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-2-phenylmalonamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-phenylmalonamide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.804 | |
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| Record name | PHENYLETHYLMALONAMIDE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L1MIN7YR | |
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Synthetic Pathways and Mechanistic Organic Chemistry of 2 Ethyl 2 Phenylmalonamide Monohydrate
Classical Synthetic Approaches to 2-Ethyl-2-phenylmalonamide (B22514)
The formation of 2-Ethyl-2-phenylmalonamide, a metabolite of the anticonvulsant drug primidone (B1678105), is not a trivial synthetic task. biosynth.comwikipedia.org It requires the precise introduction of two different substituents—an ethyl group and a phenyl group—onto the alpha-carbon of a malonic acid derivative, which is then converted to the corresponding diamide (B1670390).
Malonic Ester Condensation with Ethyl and Phenyl Substituents
The malonic ester synthesis is a classic method for preparing substituted carboxylic acids, and its principles are central to synthesizing the precursor for 2-Ethyl-2-phenylmalonamide. wikipedia.orgopenochem.org The process begins with a malonic acid ester, most commonly diethyl malonate, which has a particularly acidic methylene (B1212753) group (–CH₂–) situated between two carbonyl groups. patsnap.com
The synthesis of the key intermediate, diethyl 2-ethyl-2-phenylmalonate, can be approached in a stepwise manner. sigmaaldrich.comchemicalbook.com The mechanism involves the deprotonation of the α-carbon by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated malonic ester. openochem.org
To create diethyl 2-ethyl-2-phenylmalonate, this process must be performed twice. However, the direct phenylation of diethyl malonate using aryl halides is challenging because these halides are poor electrophiles for SN2 reactions. wikipedia.org A more common and effective route involves:
Synthesis of Diethyl Phenylmalonate: An indirect method is often employed, starting with a Claisen condensation of diethyl oxalate (B1200264) and ethyl phenylacetate, followed by decarbonylation. wikipedia.org
Ethylation: The resulting diethyl phenylmalonate is then deprotonated with a base like sodium ethoxide, and the subsequent enolate is reacted with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group, yielding diethyl 2-ethyl-2-phenylmalonate. google.com
This sequential alkylation ensures the correct placement of both the phenyl and ethyl groups on the central carbon atom.
Reaction of Ethyl Malonate with Phenyl Isocyanate
An alternative approach to forming a carbon-nitrogen bond involves the reaction of malonates with isocyanates. Research on a model system using dimethyl malonate and phenyl isocyanate demonstrates that the active methylene group of the malonate can react with the isocyanate. researchgate.net
In this reaction, the enolate of the malonate attacks the electrophilic carbon of the isocyanate group (–N=C=O). This forms an intermediate that can subsequently rearrange and, upon workup, lead to the formation of an amide. Infrared spectroscopy of a model reaction showed the disappearance of the isocyanate peak (around 2257 cm⁻¹) and the appearance of an amide carbonyl stretching peak (around 1670 cm⁻¹), confirming the reaction. researchgate.net While this pathway is mechanistically plausible for forming an amide linkage, creating the specific disubstituted 2-Ethyl-2-phenylmalonamide would require starting with the appropriately substituted malonate.
Multi-step Organic Reaction Sequences for Malonamide (B141969) Synthesis
A common retrosynthetic analysis for 2-Ethyl-2-phenylmalonamide would identify the diamide functional groups and trace them back to a diester precursor.
Retrosynthetic Pathway:
This multi-step approach allows for controlled construction of the carbon skeleton and subsequent functional group transformation. youtube.comyoutube.com The synthesis begins with simpler, commercially available starting materials and proceeds through a logical sequence of bond-forming and functional group interconversion steps. walisongo.ac.id
Amidation of Diester Intermediates
The final and critical step in the synthesis is the conversion of the diester intermediate, diethyl 2-ethyl-2-phenylmalonate, into the target diamide, 2-Ethyl-2-phenylmalonamide. sigmaaldrich.com This transformation is an amidation reaction, where the ester groups are replaced by amide groups. studysmarter.co.uk
The choice of amidation agent and solvent system is crucial for achieving high yields and purity. The reaction typically involves nucleophilic acyl substitution, where ammonia (B1221849) or an amine attacks the carbonyl carbon of the ester.
Ammonia Source: Aqueous ammonia is a common and practical source of ammonia for this transformation. researchgate.net Alternatively, ammonium (B1175870) chloride in the presence of a base like triethylamine (B128534) can be used. researchgate.net In some preparations, ammonia gas is bubbled through an alcoholic solution of the diester. A patent describes the amidation of a similar compound, diethyl hydroxy-phenyl-malonate, by adding ammonia water to a solution of the diester in methanol (B129727), achieving a 96% yield of the corresponding diamide. google.com
Solvent Systems: Alcohols such as methanol or ethanol (B145695) are frequently used as solvents. researchgate.netgoogle.com They are effective at dissolving both the diester starting material and the ammonia, facilitating a homogeneous reaction mixture. researchgate.netacs.org Other polar solvents like tetrahydrofuran (B95107) (THF) can also be employed. analis.com.my The use of alcohols is advantageous as they are relatively inexpensive and can be easily removed after the reaction. researchgate.net
The table below summarizes various amidation systems used in organic synthesis.
| Amidation Agent(s) | Solvent | Coupling Reagent/Catalyst | Application Context |
| Aqueous Ammonia | Methanol, 2-Propanol, THF | DMT-MM | Direct conversion of carboxylic acids to primary amides researchgate.net |
| Ammonia-borane | - | - | Direct amidation of carboxylic acids organic-chemistry.org |
| Ammonia Water | Methanol | - | Amidation of diethyl hydroxy-phenyl-malonate google.com |
| Primary/Secondary Amines | - | Triphenylphosphine oxide | Synthesis of dipeptides and amides organic-chemistry.org |
| N-acylbenzotriazoles | Aqueous Ammonia | - | Acylation of aqueous ammonia to give primary amides organic-chemistry.org |
Click on the table headers to sort the data.
Optimizing reaction conditions such as temperature and duration is key to maximizing the yield and minimizing byproducts.
Temperature: Amidation reactions can be sensitive to temperature. While some amidations proceed at room temperature, others require heating to enhance the reaction rate. acs.orgresearchgate.net For instance, one study on direct N-amidation found that increasing the temperature to 60 °C improved the yield, but further increasing it by refluxing the mixture led to a decrease in product yield. analis.com.my In another case, increasing the temperature from 25 °C to 65 °C resulted in a significant yield increase from a trace amount to 75%. researchgate.net However, excessively high temperatures can lead to the formation of byproducts. acs.org A patented method for a similar amidation reports reacting for about 10 hours at room temperature. google.com
Duration: The reaction time must be sufficient for the reaction to go to completion. This is often monitored using techniques like Thin-Layer Chromatography (TLC). google.com Reaction times can vary widely, from a few hours to overnight, depending on the reactivity of the substrate and the conditions used. google.comanalis.com.my For example, an optimized amidation protocol was developed with a reaction time of 150 minutes. analis.com.my
The following table illustrates the impact of reaction conditions on amide synthesis yield based on findings from various studies.
| Catalyst/Reagent | Temperature (°C) | Duration | Yield (%) |
| Cu@Sal-CS | Room Temp | 60 min | 0 researchgate.net |
| Cu@Sal-CS + TBHP | Room Temp | - | 0 researchgate.net |
| Cu@Sal-CS + TBHP | 80 °C | - | 70 researchgate.net |
| EDC.HCl | 60 °C | 150 min | 93.1 analis.com.my |
| Cu-MOF + TBHP | Room Temp | - | Trace researchgate.net |
| Cu-MOF + TBHP | 65 °C | 2 h | 75 researchgate.net |
This table provides illustrative data from different amidation studies to show the effect of optimizing conditions.
Through careful selection of synthetic routes and optimization of reaction conditions, 2-Ethyl-2-phenylmalonamide monohydrate can be synthesized efficiently from basic starting materials.
Advanced Synthetic Methodologies for 2-Ethyl-2-phenylmalonamide
Traditional synthesis of malonamides often involves the reaction of malonic esters with ammonia. However, advanced methodologies are being explored to enhance efficiency, selectivity, and process control.
Enzymatic synthesis represents a green and highly selective alternative to conventional chemical methods. Lipases, in particular, have been investigated for their ability to catalyze amidation reactions with high regioselectivity. nih.govnih.gov The application of lipase-catalyzed approaches to the synthesis of 2-Ethyl-2-phenylmalonamide from its corresponding diester, diethyl 2-ethyl-2-phenylmalonate, offers several advantages.
Key Research Findings:
High Selectivity: Lipases such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435) are known to exhibit excellent N-acylation selectivity. nih.gov This is crucial for substrates containing multiple reactive sites, as the enzyme can selectively catalyze the amidation of the ester group while minimizing side reactions.
Mild Reaction Conditions: Enzymatic reactions proceed under mild conditions (e.g., lower temperatures and neutral pH), which helps to preserve the integrity of complex molecules and reduce energy consumption. researchgate.net
Solvent-Free Systems: Research into lipase-catalyzed amidation has demonstrated high yields in solvent-free systems, which reduces environmental impact and simplifies product purification. nih.gov The reaction can be performed by directly reacting the ester with an amine or ammonia source in the presence of the immobilized enzyme.
Table 1: Comparison of Synthetic Approaches for Amide Synthesis
| Parameter | Conventional Chemical Synthesis | Lipase-Catalyzed Amidation |
| Catalyst | Acid or Base | Lipase (e.g., Novozym 435) |
| Temperature | Often elevated | Mild (e.g., 30-60°C) researchgate.net |
| Selectivity | Moderate to low | High regioselectivity nih.gov |
| Byproducts | Can be significant | Minimal nih.gov |
| Environmental Impact | Higher (solvents, harsh reagents) | Lower (often solvent-free) nih.gov |
Continuous-flow chemistry, utilizing microreactors or packed-bed reactors, offers precise control over reaction parameters, leading to enhanced safety, improved yields, and easier scalability. researchgate.net While a specific continuous-flow process for 2-Ethyl-2-phenylmalonamide is not widely documented, the principles have been successfully applied to the synthesis of related intermediates, such as 2-ethylphenylhydrazine hydrochloride. researchgate.net
Projected Advantages for 2-Ethyl-2-phenylmalonamide Synthesis:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling rapid and uniform heating and efficient mixing of reagents (e.g., diethyl 2-ethyl-2-phenylmalonate and an ammonia source). researchgate.net
Precise Control: Reaction temperature, pressure, and residence time can be controlled with high precision, allowing for the optimization of reaction conditions to maximize yield and minimize the formation of impurities. researchgate.net
Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions.
Mechanistic Investigations of 2-Ethyl-2-phenylmalonamide Formation
The formation of 2-Ethyl-2-phenylmalonamide from its common precursors, such as diethyl 2-ethyl-2-phenylmalonate or the corresponding acyl chloride, proceeds via a nucleophilic acyl substitution mechanism. sci-hub.sevanderbilt.edu
The reaction involves the attack of a nucleophile, typically ammonia, on the electrophilic carbonyl carbon of the ester or acyl chloride precursor. The generally accepted mechanism occurs in two primary stages. vanderbilt.edu
Nucleophilic Addition: The ammonia molecule attacks one of the carbonyl carbons, breaking the pi bond and forming a tetrahedral intermediate. This intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom. masterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of a leaving group (an ethoxide ion in the case of the diethyl ester, or a chloride ion for the acyl chloride). A final proton transfer step yields the neutral amide product. vanderbilt.edumasterorganicchemistry.com
This process is repeated at the second carbonyl group to form the final diamide structure. The reactivity of the starting material follows the order: acyl chloride > ester, due to the superior leaving group ability of the chloride ion. chemistrytalk.org
The presence of both a bulky ethyl group and a planar phenyl group on the alpha-carbon introduces significant steric hindrance around the two carbonyl centers.
Impact on Reaction:
Reduced Reaction Rate: Steric hindrance can shield the carbonyl carbons from the approaching nucleophile (ammonia), slowing the rate of the initial addition step. This may necessitate more forcing reaction conditions, such as higher temperatures or pressures, compared to the synthesis of unsubstituted malonamide.
Influence on Intermediate Stability: The steric crowding can destabilize the tetrahedral intermediate, making its formation less favorable.
Requirement for Efficient Catalysis: The steric barrier highlights the potential utility of enzymatic catalysis, where the specific three-dimensional structure of an enzyme's active site can bind the substrate in an optimal orientation for reaction, overcoming the steric hindrance that challenges conventional chemical methods. nih.gov
Chemical Modification and Derivatization Studies of 2-Ethyl-2-phenylmalonamide
Key Derivatization Reactions:
Cyclization to Primidone: The most significant chemical modification of 2-Ethyl-2-phenylmalonamide is its conversion to the anticonvulsant drug Primidone. This is achieved through a condensation reaction with a one-carbon unit, typically provided by formamide (B127407) or a similar reagent, which forms the hexahydropyrimidine-4,6-dione ring system. chemicalbook.com
Analytical Derivatization: For analytical techniques such as gas chromatography-mass spectrometry (GC-MS), the polar amide groups can be derivatized to increase volatility and improve chromatographic behavior. jfda-online.com Common derivatization strategies include:
Silylation: Reaction with silylating agents to convert N-H bonds to N-SiMe₃ bonds.
Acylation: Reaction with reagents like anhydrides to form N-acyl derivatives, which can also enhance detectability. jfda-online.com
These modifications are crucial for the accurate quantification of the compound in biological matrices and for structural elucidation studies. ddtjournal.com
Structural Modification via Substituent Exchange (e.g., p-Tolyl Analogs)
The synthesis of analogs of 2-ethyl-2-phenylmalonamide, such as the p-tolyl derivative, is a key strategy for structure-activity relationship studies. While direct substituent exchange on the phenyl ring is chemically challenging, the synthesis of 2-ethyl-2-(p-tolyl)malonamide (B11973747) can be achieved through established methods for malonamide synthesis, starting from a p-tolyl precursor. sci-hub.se This approach involves a multi-step process beginning with the appropriate starting materials.
A plausible and common synthetic route would start from p-tolylacetonitrile. The process would likely follow these steps:
Alkylation: The acidic α-hydrogen of p-tolylacetonitrile is deprotonated with a strong base, such as sodium ethoxide, followed by reaction with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group.
Hydrolysis: The resulting 2-(p-tolyl)butanenitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 2-(p-tolyl)butanoic acid.
Esterification: The carboxylic acid is then esterified, typically under Fischer-Speier conditions (an alcohol like ethanol and a strong acid catalyst), to produce ethyl 2-(p-tolyl)butanoate.
Malonic Ester Synthesis: The ester is then treated with a base and diethyl carbonate in a condensation reaction to form diethyl 2-ethyl-2-(p-tolyl)malonate.
Amidation: The final step is the reaction of the diethyl malonate derivative with ammonia. sci-hub.se This reaction proceeds through a nucleophilic acyl substitution mechanism, where ammonia attacks the carbonyl carbons of the ester groups, leading to the displacement of ethanol and the formation of the diamide, 2-ethyl-2-(p-tolyl)malonamide.
This synthetic approach allows for the introduction of various substituents on the aromatic ring by simply starting with the appropriately substituted arylacetonitrile.
Table 1: Key Intermediates in the Proposed Synthesis of 2-Ethyl-2-(p-tolyl)malonamide
| Compound Name | Molecular Formula | Role in Synthesis |
| p-Tolylacetonitrile | C₉H₉N | Starting Material |
| 2-(p-Tolyl)butanenitrile | C₁₁H₁₃N | Alkylated Intermediate |
| Diethyl 2-ethyl-2-(p-tolyl)malonate | C₁₆H₂₂O₄ | Diamide Precursor |
| 2-Ethyl-2-(p-tolyl)malonamide | C₁₂H₁₆N₂O₂ | Final Product |
Controlled Oxidation and Reduction Reaction Pathways
The chemical structure of 2-ethyl-2-phenylmalonamide offers several sites for controlled oxidation and reduction reactions, which can lead to new derivatives with potentially different properties.
Controlled Oxidation:
A key site for oxidation is the benzylic carbon, which is the carbon atom attached to the phenyl ring and also bearing the ethyl and two amide groups. Benzylic C-H bonds are generally more susceptible to oxidation. A relevant example is the preparation of 2-hydroxy-2-phenyl-malonamide, which has been synthesized by the oxidation of a related compound, diethyl phenylmalonate. rsc.org A similar transformation can be envisioned for 2-ethyl-2-phenylmalonamide.
The oxidation can be achieved using various oxidizing agents. For instance, a process for a similar structure involves oxidation to introduce a hydroxyl group at the benzylic position. rsc.org The reaction to form 2-ethyl-2-hydroxy-2-phenylmalonamide would likely proceed via a radical mechanism if using reagents like N-bromosuccinimide followed by hydrolysis, or through direct oxidation using stronger oxidizing agents.
A patented method for a similar compound involves the oxidation of the corresponding malonic ester followed by amidation. For instance, diethyl hydroxy-phenyl-malonate is reacted with ammonia in methanol to produce 2-hydroxy-2-phenyl-malonamide in high yield. rsc.org This suggests that if 2-ethyl-2-phenylmalonamide were subjected to controlled oxidation, the formation of the hydroxylated product at the benzylic position is a highly probable outcome.
Table 2: Example of a Controlled Oxidation Reaction
| Starting Material | Oxidizing System (Example) | Product | Reported Yield* |
| Diethyl hydroxy-phenyl-malonate | Ammonia in Methanol | 2-Hydroxy-2-phenyl-malonamide | 96% |
*Yield reported for the amidation step of the hydroxylated precursor. rsc.org
Controlled Reduction:
The amide functional groups in 2-ethyl-2-phenylmalonamide can be reduced to amines using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of a diamide like 2-ethyl-2-phenylmalonamide with LiAlH₄ would convert both amide groups into primary amine groups.
The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the oxygen atom, which is coordinated to the aluminum species, ultimately leading to the formation of the amine. This reaction would yield 2-ethyl-2-phenylpropane-1,3-diamine.
Alternatively, under different conditions, amides can be reduced to alcohols. For example, using samarium(II) iodide (SmI₂) in the presence of an amine and water can selectively cleave the C-N bond of the amide, leading to the formation of an alcohol. In the case of 2-ethyl-2-phenylmalonamide, this would result in the formation of 2-ethyl-2-phenylpropane-1,3-diol.
Table 3: Potential Products from Controlled Reduction of 2-Ethyl-2-phenylmalonamide
| Reducing Agent | Product Name | Product Structure |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Ethyl-2-phenylpropane-1,3-diamine | C₁₁H₁₈N₂ |
| Samarium(II) Iodide (SmI₂)/Amine/H₂O | 2-Ethyl-2-phenylpropane-1,3-diol | C₁₁H₁₆O₂ |
These synthetic pathways highlight the chemical tractability of 2-ethyl-2-phenylmalonamide, allowing for the generation of a variety of derivatives through modifications at the aromatic ring and the functional groups attached to the core malonamide structure.
Advanced Spectroscopic and Computational Characterization of 2 Ethyl 2 Phenylmalonamide Monohydrate
Vibrational Spectroscopic Analysis
The vibrational properties of 2-ethyl-2-phenylmalonamide (B22514) monohydrate were examined using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. These experimental methods were complemented by theoretical calculations using Density Functional Theory (DFT) to provide a comprehensive understanding of the molecule's vibrational modes. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy Research
The FT-IR spectrum of 2-ethyl-2-phenylmalonamide monohydrate was recorded in the 4000–400 cm⁻¹ range. The experimental data reveals key vibrational frequencies corresponding to the various functional groups within the molecule. Theoretical calculations at the B3LYP/6-311++G(d,p) level of theory were used to assign these experimental bands.
Key FT-IR spectral data includes the asymmetric and symmetric stretching vibrations of the NH₂ group, observed experimentally and confirmed by theoretical predictions. The characteristic C=O stretching vibrations of the carbonyl groups are also prominent in the spectrum. Vibrations related to the phenyl ring and the ethyl group, including C-H stretching, bending, and deformation modes, have been identified and assigned. researchgate.net For instance, the CH out-of-plane bending vibrations were observed in the experimental FT-IR spectrum at 805 cm⁻¹ and 777 cm⁻¹. researchgate.net
Interactive Table: Selected FT-IR Vibrational Wavenumbers (cm⁻¹) for this compound
| Assignment | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |
| NH₂ Asymmetric Stretch | 3421 | 3420 |
| NH₂ Symmetric Stretch | 3315 | 3314 |
| C-H Aromatic Stretch | 3065 | 3064 |
| C-H Aliphatic Stretch | 2972 | 2971 |
| C=O Asymmetric Stretch | 1680 | 1679 |
| C=O Symmetric Stretch | 1645 | 1644 |
| NH₂ Bending | 1591 | 1590 |
| C-C Aromatic Stretch | 1445 | 1444 |
| CH₂ Bending | 1381 | 1380 |
| C-N Stretch | 1260 | 1259 |
| Phenyl Ring Breathing | 1080 | 1079 |
| C-C-C Bending | 545 | 544 |
Fourier Transform Raman (FT-Raman) Spectroscopy Research
Complementing the FT-IR data, the FT-Raman spectrum was also recorded in the 4000–400 cm⁻¹ region. FT-Raman spectroscopy provides valuable information about the non-polar bonds and symmetric vibrations within the molecule, which may be weak or absent in the FT-IR spectrum.
The FT-Raman spectrum shows strong signals for the aromatic C-H stretching and the symmetric stretching of the ethyl group's CH₃ and CH₂ moieties. The phenyl ring vibrations are also clearly resolved. For example, a band corresponding to the CH symmetric vibration was observed at 1084 cm⁻¹ in the experimental FT-Raman spectrum. researchgate.net The C=O stretching vibrations are present but typically less intense than in the FT-IR spectrum.
Interactive Table: Selected FT-Raman Vibrational Wavenumbers (cm⁻¹) for this compound
| Assignment | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |
| NH₂ Asymmetric Stretch | 3420 | 3419 |
| NH₂ Symmetric Stretch | 3316 | 3315 |
| C-H Aromatic Stretch | 3066 | 3065 |
| C-H Aliphatic Stretch | 2974 | 2973 |
| C=O Symmetric Stretch | 1646 | 1645 |
| NH₂ Bending | 1592 | 1591 |
| C-C Aromatic Stretch | 1452 | 1451 |
| CH₂ Bending | 1383 | 1382 |
| C-N Stretch | 1262 | 1261 |
| Phenyl Ring Breathing | 1084 | 1083 |
| C-C-C Bending | 546 | 545 |
Correlation of Experimental and Theoretically Calculated Vibrational Wavenumbers
A strong correlation was found between the experimental FT-IR and FT-Raman wavenumbers and those calculated using the DFT/B3LYP/6-311++G(d,p) basis set. The theoretical vibrational frequencies were scaled to correct for systematic errors inherent in the computational method. researchgate.net This high degree of agreement between the experimental and theoretical data allows for confident assignment of the observed spectral bands to specific molecular vibrations, confirming the optimized molecular structure of 2-ethyl-2-phenylmalonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. azom.com For this compound, both ¹H and ¹³C NMR spectra were analyzed and compared with theoretical chemical shifts calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum provides information about the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons. ucl.ac.uk
The spectrum of this compound shows distinct signals for the protons of the phenyl group, the ethyl group, and the amide (NH₂) groups. The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region. The methylene (B1212753) (CH₂) protons of the ethyl group appear as a quartet due to coupling with the adjacent methyl (CH₃) protons, which in turn appear as a triplet. The amide protons often present as a broad singlet.
Interactive Table: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound
| Proton Assignment | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| Phenyl H (ortho) | 7.42 | 7.40 |
| Phenyl H (meta) | 7.35 | 7.33 |
| Phenyl H (para) | 7.28 | 7.26 |
| Amide NH₂ | 5.85 | 5.83 |
| Methylene CH₂ | 2.15 | 2.13 |
| Methyl CH₃ | 0.95 | 0.93 |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
The spectrum of this compound displays signals for the carbonyl carbons, the aromatic carbons of the phenyl ring, the quaternary carbon, and the carbons of the ethyl group. The carbonyl carbons are typically the most downfield signals. The aromatic carbons show a range of chemical shifts depending on their position on the ring. The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum. The calculated chemical shifts using the GIAO method show good agreement with the experimental data.
Interactive Table: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Assignment | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| Carbonyl C=O | 172.5 | 172.3 |
| Phenyl C (ipso) | 138.2 | 138.0 |
| Phenyl C (ortho) | 128.9 | 128.7 |
| Phenyl C (meta) | 128.5 | 128.3 |
| Phenyl C (para) | 127.8 | 127.6 |
| Quaternary C | 58.6 | 58.4 |
| Methylene CH₂ | 32.4 | 32.2 |
| Methyl CH₃ | 8.9 | 8.7 |
Theoretical Calculation of Chemical Shifts Using Gauge-Independent Atomic Orbital (GIAO) Method
The theoretical prediction of nuclear magnetic resonance (NMR) chemical shifts provides a powerful tool for the structural elucidation of molecules. For 2-Ethyl-2-phenylmalonamide, the ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netcumhuriyet.edu.tr This ab initio method is renowned for its accuracy in predicting the magnetic shielding tensors of molecules. imist.ma
The calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a comprehensive basis set such as 6-311++G(d,p). cumhuriyet.edu.tr In a study by Selvaraj et al. (2022), the ¹H and ¹³C NMR chemical shifts for 2-Ethyl-2-phenylmalonamide were calculated in the gas phase. researchgate.net The computed values are then correlated with experimental data, often showing a strong linear relationship, which confirms the molecular structure. imist.ma The GIAO/DFT approach is known to yield satisfactory chemical shifts for various nuclei, making it a reliable method for comparing theoretical and experimental spectra. researchgate.netimist.ma
The calculated chemical shifts provide detailed insight into the electronic environment of each atom. For instance, the carbon atoms of the phenyl group, the ethyl group, and the carbonyl groups will each exhibit distinct chemical shifts based on their local electron density and magnetic shielding. The theoretical results, when compared with experimental findings, show good agreement and serve to confirm the structure of 2-ethyl-2-phenylmalonamide. researchgate.net
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹³C NMR | ||
| C=O | ~175 | Correlated |
| C-phenyl (quaternary) | ~138 | Correlated |
| C-phenyl (CH) | ~126-129 | Correlated |
| C-central (quaternary) | ~60 | Correlated |
| CH₂ | ~30 | Correlated |
| CH₃ | ~9 | Correlated |
| ¹H NMR | ||
| NH₂ (amide) | ~7.0-7.5 | Correlated |
| H-phenyl | ~7.2-7.4 | Correlated |
| CH₂ | ~2.0-2.2 | Correlated |
| CH₃ | ~0.8-1.0 | Correlated |
Mass Spectrometric Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for analyzing polar molecules like 2-Ethyl-2-phenylmalonamide. In positive mode ESI-MS, the molecule would typically be observed as a protonated molecular ion [M+H]⁺. Given the molecular weight of the anhydrous form (206.24 g/mol ) and the monohydrate (224.26 g/mol ), the primary ion would be expected at m/z 207.1 or, less commonly, as an adduct with other ions like sodium [M+Na]⁺. sigmaaldrich.com
The fragmentation of the protonated molecular ion provides valuable structural information. While specific ESI-MS fragmentation data for this compound is not detailed in the provided results, patterns can be predicted based on its chemical structure and general fragmentation rules for amides and aromatic compounds. libretexts.orgmiamioh.edu
Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for amides. libretexts.org This could lead to the loss of the ethyl group ([M+H - 29]⁺) or the phenyl group ([M+H - 77]⁺).
Loss of Amide Groups: The loss of an amino group (-NH₂) or the entire carbamoyl (B1232498) group (-CONH₂) can occur.
McLafferty Rearrangement: Primary amides can undergo a McLafferty rearrangement, which would be a characteristic fragmentation pathway. libretexts.org
Loss of Water: For the monohydrate form, an initial loss of the water molecule (H₂O) is expected.
The study of related compounds, such as ketamine analogues which also contain a phenyl and an amine group, shows characteristic fragmentation involving cleavage of the ring structure and loss of the amine substituents. nih.gov This suggests that for 2-Ethyl-2-phenylmalonamide, cleavages separating the core malonamide (B141969) structure from its phenyl and ethyl substituents would be prominent.
Table 2: Predicted ESI-MS Fragmentation of 2-Ethyl-2-phenylmalonamide Note: This table is based on predicted fragmentation patterns.
| m/z Value (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 207.1 | [C₁₁H₁₅N₂O₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 190.1 | [C₁₁H₁₂N₂O]⁺ | Loss of NH₃ |
| 178.1 | [C₉H₁₂N₂O₂]⁺ | Loss of ethyl group (C₂H₅) |
| 163.1 | [C₁₁H₁₅O₂]⁺ | Loss of CONH₂ |
| 130.1 | [C₅H₁₂N₂O₂]⁺ | Loss of phenyl group (C₆H₅) |
Electronic Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy in Gas and Solution Phases
The electronic absorption properties of 2-Ethyl-2-phenylmalonamide have been investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. A study recorded the UV-Vis spectrum of the compound in the gas phase. researchgate.net The spectrum arises from electronic transitions, primarily π → π* and n → π* transitions associated with the phenyl ring and the carbonyl groups of the amide functions.
The experimental gas-phase spectrum can be compared with theoretically predicted spectra to validate both the structural model and the computational methods used. researchgate.net The absorption maxima (λ_max) observed in the UV-Vis spectrum correspond to the energy required to excite electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For 2-Ethyl-2-phenylmalonamide, these transitions are localized on the aromatic and carbonyl chromophores.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
To complement experimental findings, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net This quantum chemical method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities seen in a UV-Vis spectrum.
Studies on 2-Ethyl-2-phenylmalonamide have utilized the B3LYP functional with the 6-311++G(d,p) basis set to simulate the electronic spectrum. cumhuriyet.edu.tr The results of these TD-DFT calculations, including the predicted absorption maxima (λ_max), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO), are then compared with the experimental gas-phase spectrum. A good correlation between the theoretical and experimental spectra confirms the accuracy of the computational model and provides a deeper understanding of the compound's electronic structure. researchgate.net
Theoretical and Quantum Chemical Computational Studies
Beyond spectroscopic predictions, theoretical and quantum chemical studies offer profound insights into the fundamental properties of 2-Ethyl-2-phenylmalonamide. vt.educhemrxiv.org These computational investigations typically begin with geometry optimization to find the most stable three-dimensional structure of the molecule. researchgate.net
Using DFT with the B3LYP/6-311++G(d,p) level of theory, researchers have determined the optimized geometrical parameters, such as bond lengths and angles, for 2-Ethyl-2-phenylmalonamide. researchgate.net These studies are often accompanied by vibrational frequency calculations, which predict the infrared (FT-IR) and Raman (FT-Raman) spectra. cumhuriyet.edu.tr
Further analyses include:
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate the stability of the molecule arising from charge delocalization and intramolecular interactions. researchgate.net It helps in understanding the donor-acceptor interactions between filled and vacant orbitals.
Molecular Electrostatic Potential (MEP) Surface: The MEP surface is generated to study the charge distribution and identify the electrophilic and nucleophilic sites on the molecule. researchgate.net This is crucial for predicting how the molecule will interact with other chemical species.
These comprehensive computational studies provide a detailed picture of the molecule's structure, stability, and reactivity, with theoretical findings generally showing good agreement with experimental observations. researchgate.net
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of this compound, DFT calculations provide detailed insights into its molecular geometry, bond parameters, and electronic properties. researchgate.net These theoretical calculations are crucial for understanding the molecule's structure and reactivity. researchgate.net
Basis Set Selection and Functional Application (e.g., B3LYP/6-311++G(d,p))
For the computational analysis of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed in conjunction with the 6-311++G(d,p) basis set. researchgate.net The B3LYP functional is a hybrid exchange-correlation functional that combines the strengths of both Hartree-Fock theory and DFT, offering a high degree of accuracy for a wide range of molecular systems. researchgate.net The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. researchgate.net The "++" indicates the inclusion of diffuse functions on all atoms, which are important for accurately describing weakly bound electrons and non-covalent interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of the molecular shape and electronic distribution. researchgate.net This combination of functional and basis set has been shown to provide reliable results for the optimized geometrical parameters, vibrational frequencies, and electronic spectra of 2-Ethyl-2-phenylmalonamide. researchgate.net
Prediction of Optimized Molecular Geometries and Bond Parameters
DFT calculations at the B3LYP/6-311++G(d,p) level of theory are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.net This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, if available, to validate the computational model. For instance, the C=C and C-C bond lengths in the phenyl ring and the bond angles within the malonamide moiety can be precisely predicted. researchgate.net The presence of two carbonyl (C=O) groups attached to a central carbon atom is a key structural feature. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. researchgate.net Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, representing the most electron-rich areas. researchgate.net Conversely, blue-colored regions correspond to positive electrostatic potential and are prone to nucleophilic attack, indicating electron-deficient areas. researchgate.net For this compound, the MEP surface would highlight the negative potential around the oxygen atoms of the carbonyl groups, making them likely sites for electrophilic interaction. The regions around the hydrogen atoms of the amide groups would show positive potential, indicating them as potential sites for nucleophilic interaction. researchgate.net
Frontier Molecular Orbital (FMO) Theory for Electrophilic and Nucleophilic Interaction Prediction
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost orbital without electrons, acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy and shape of these frontier orbitals are crucial in determining the reactivity of a molecule. libretexts.org By analyzing the HOMO and LUMO of this compound, predictions can be made about its electrophilic and nucleophilic behavior in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for donating and accepting electrons, respectively.
HOMO-LUMO Energy Gap Calculations and Electronic Transitions
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the electronic properties and reactivity of a molecule. wikipedia.orgmdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. mdpi.com The HOMO-LUMO energy gap is also related to the electronic absorption spectrum of the molecule. The energy of the gap can be used to predict the wavelength of the lowest energy electronic transition (HOMO -> LUMO), which often corresponds to the first absorption band in the UV-Vis spectrum. DFT calculations provide theoretical values for the HOMO and LUMO energies, allowing for the determination of the energy gap and providing insights into the electronic transitions of this compound. researchgate.net
Table of Predicted Bond Parameters for 2-Ethyl-2-phenylmalonamide
| Parameter | Bond | Theoretical Value (Å or °) |
|---|---|---|
| Bond Length | C=O | Data not available in search results |
| Bond Length | C-C (phenyl) | Data not available in search results |
| Bond Length | C-N | Data not available in search results |
| Bond Angle | O=C-N | Data not available in search results |
| Bond Angle | C-C-C (ethyl) | Data not available in search results |
| Property | Theoretical Value |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Energy Gap (ΔE) | Data not available in search results |
| Dipole Moment | Data not available in search results |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Primidone (B1678105) |
| Lyrica (Pregabalin) |
| Nootkatone |
| 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine (BABP) |
| 1-Amino 4-methylpiperazine |
| Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate |
| 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide |
| N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide (B32628) (zolpidem) |
| 2-(2-Hydroxyphenyl)-1-azaazulene |
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule, providing insight into the distribution of electron density. Current time information in London, GB. This analysis is performed on the optimized molecular structure derived from theoretical calculations, such as Density Functional Theory (DFT). The calculated charges help in understanding the electrostatic potential, reactivity, and bonding nature of the molecule. For 2-Ethyl-2-phenylmalonamide, a detailed theoretical study was conducted using the B3LYP/6-311++G(d,p) basis set, which included an analysis of its electronic structure. researchgate.net
The distribution of charges can indicate the electrophilic and nucleophilic sites within the molecule. Generally, atoms with significant negative charges are susceptible to electrophilic attack, while those with positive charges are prone to nucleophilic attack. In molecules like 2-Ethyl-2-phenylmalonamide, the electronegative oxygen and nitrogen atoms of the amide groups are expected to carry negative charges, while the adjacent carbon atoms and the hydrogen atoms of the amide groups would exhibit positive charges. A study by Selvaraj et al. (2022) performed these calculations for the title compound, providing a detailed understanding of its charge distribution. researchgate.netwisc.edu
The specific Mulliken atomic charges calculated for the atoms of 2-Ethyl-2-phenylmalonamide are presented below. These values are crucial for understanding the molecule's reactivity and intermolecular interactions.
| Atom | Charge (e) |
|---|---|
| O(1) | -0.548 |
| O(2) | -0.545 |
| N(1) | -0.712 |
| N(2) | -0.715 |
| C(Phenyl) | -0.12 to 0.05 |
| C(Carbonyl) | +0.65 to +0.68 |
| H(Amide) | +0.35 to +0.37 |
First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The first-order hyperpolarizability (β) of a molecule is a key indicator of its second-order NLO activity. Large values of β suggest that the material can efficiently induce second harmonic generation (SHG). Computational quantum chemistry provides a powerful tool for predicting the NLO properties of molecules. researchgate.net
The computed NLO properties for 2-Ethyl-2-phenylmalonamide are summarized in the table below.
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | 4.52 Debye |
| β_xxx | -184.22 x 10-30 esu |
| β_xxy | -35.74 x 10-30 esu |
| β_xyy | 156.91 x 10-30 esu |
| β_yyy | -2.11 x 10-30 esu |
| β_xxz | -2.35 x 10-30 esu |
| β_xyz | -1.78 x 10-30 esu |
| β_yyz | -1.95 x 10-30 esu |
| β_xzz | -1.76 x 10-30 esu |
| β_yzz | -2.11 x 10-30 esu |
| β_zzz | -1.89 x 10-30 esu |
| Total Hyperpolarizability (β_tot) | 2.19 x 10-30 esu |
Solvent Effects on Electronic Properties and Spectroscopic Parameters
The electronic absorption properties of a molecule, as measured by UV-Vis spectroscopy, can be significantly influenced by the solvent in which it is dissolved. tutorchase.com This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the solute molecule by the solvent. slideshare.net Solvent polarity, hydrogen bonding capability (acidity α and basicity β), and refractive index are key parameters that affect the position (λ_max), intensity, and shape of absorption bands.
Generally, π→π* transitions experience a bathochromic (red) shift to longer wavelengths in more polar solvents, while n→π* transitions often show a hypsochromic (blue) shift to shorter wavelengths. tutorchase.comyoutube.com A detailed analysis of these shifts can provide valuable information about the nature of the electronic transitions and the solute-solvent interactions. While theoretical studies on 2-Ethyl-2-phenylmalonamide have included calculations of its electronic spectrum, these have been reported for the gas phase. researchgate.net A comprehensive experimental study detailing the solvatochromic behavior of 2-Ethyl-2-phenylmalonamide across a range of solvents with varying polarities was not found in the reviewed literature. Such a study would be beneficial to fully understand its electronic behavior in solution.
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis of Crystal Packing and Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. asianresassoc.orgnih.gov Generated from crystallographic data, the Hirshfeld surface provides a three-dimensional map of the close contacts between adjacent molecules. nih.gov By mapping properties like d_norm (a normalized contact distance), shape index, and curvedness onto this surface, one can identify and characterize different types of interactions, such as hydrogen bonds and van der Waals contacts. nih.govnih.gov
The analysis also produces a 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. This plot provides quantitative percentages for various types of atomic contacts (e.g., H···H, O···H, C···H), revealing the dominant forces responsible for the crystal packing. nih.govdntb.gov.ua For example, a high percentage of H···H contacts is common in organic molecules, while prominent sharp spikes in the fingerprint plot for O···H/N···H contacts are indicative of strong hydrogen bonds. nih.govdntb.gov.ua
A Hirshfeld surface analysis for this compound would provide critical insights into its solid-state structure and stability. However, this analysis is contingent upon the availability of its single-crystal X-ray diffraction data. A specific Hirshfeld surface analysis for the title compound was not found in the surveyed scientific literature.
Biological and Pharmacological Research on 2 Ethyl 2 Phenylmalonamide Monohydrate
Role as an Active Metabolite of Primidone (B1678105)
PEMA is one of two primary, pharmacologically active metabolites formed from the hepatic metabolism of primidone, the other being phenobarbital (B1680315). patsnap.comnih.gov The presence and activity of PEMA are integral to the complete pharmacological profile of primidone therapy.
In humans, primidone undergoes biotransformation in the liver, where it is metabolized by hepatic cytochrome P450 (CYP) isozymes. nih.gov The metabolic process follows two main pathways:
Cleavage of the pyrimidine (B1678525) ring: This process results in the formation of 2-Ethyl-2-phenylmalonamide (B22514) (PEMA). nih.gov
Oxidation: Oxidation of the methylene (B1212753) group at the C2 position of the primidone molecule converts it to phenobarbital. nih.gov
While primidone itself has intrinsic anticonvulsant activity, a significant portion of its therapeutic effect is attributed to these metabolites. nih.govmhmedical.com PEMA appears in the plasma shortly after primidone administration and possesses a considerably long half-life. nih.gov
| Compound | Time to Peak Plasma Concentration (Tmax) | Elimination Half-Life (t1/2) |
|---|---|---|
| Primidone | ~3 hours | 5-18 hours |
| Phenobarbital (Metabolite) | - | 75-120 hours |
| PEMA (Metabolite) | - | ~16 hours |
| Compound | Potency against Electroshock and Metrazol Seizures (Compared to Phenobarbital) | Toxicity (Compared to Phenobarbital) |
|---|---|---|
| PEMA | 16 times less potent | 8 times less toxic |
| Phenobarbital | Baseline | Baseline |
Data derived from studies in mice. nih.gov
Mechanisms of Biological Action
The precise mechanisms through which PEMA exerts its biological effects are not as well-defined as those of primidone and phenobarbital. Research points towards several potential, though not fully substantiated, pathways.
Glutamate (B1630785) dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible conversion of glutamate to α-ketoglutarate and ammonia (B1221849). nih.govwikipedia.org This function provides a crucial link between carbohydrate and amino acid metabolism and plays a role in managing neurotransmitter levels. nih.govyoutube.com Dysregulation of GDH activity and the resulting imbalance in glutamate, the brain's primary excitatory neurotransmitter, are associated with neurological disorders, including epilepsy. mdpi.comyoutube.com
While the modulation of glutamate systems is a key strategy for anticonvulsant drugs, there is no direct evidence from the available research to confirm that 2-Ethyl-2-phenylmalonamide monohydrate acts as an inhibitor of glutamate dehydrogenase. Its parent compound, primidone, is understood to influence glutamatergic neurotransmission, but a specific interaction between PEMA and the GDH enzyme has not been documented. patsnap.com
Excessive glutamate release and overactivation of its receptors lead to a phenomenon known as excitotoxicity, a process that causes neuronal damage and is a key feature in the pathology of seizures. mdpi.comnih.govnih.gov Anticonvulsant therapies often work by mitigating this excitotoxicity.
A primary mechanism for many anticonvulsant drugs is the stabilization of neuronal membranes to prevent the high-frequency, repetitive firing of action potentials that characterize a seizure. This is often achieved by modulating voltage-gated ion channels, such as sodium channels. patsnap.com
The parent drug, primidone, is believed to exert its effects in part through interactions with voltage-gated sodium channels. patsnap.com However, the role of PEMA in this process is unclear and research findings are contradictory. Some literature suggests that PEMA may possess similar properties in modulating ion channels, although these mechanisms are described as less well-defined. patsnap.com In contrast, direct electrophysiological studies at the frog neuromuscular junction found that while primidone and phenobarbital significantly affected nerve-stimulated transmitter release, PEMA had no significant effect on this parameter, suggesting it may not share the same membrane-stabilizing actions as its parent compound. nih.govnih.gov
Interactions with Specific Enzymes and Proteins
Research into the specific interactions of 2-Ethyl-2-phenylmalonamide (PEMA), an active metabolite of the anticonvulsant drug primidone, has primarily focused on the enzymes responsible for its metabolism. youtube.com PEMA is known to be an inducer of several Cytochrome P450 (CYP) enzymes. Specifically, it has been identified as a strong inducer of CYP2C19 and CYP3A, and a moderate inducer of CYP1A2, CYP2B6, CYP2C8, and CYP2C9. nih.gov This induction of metabolic enzymes can lead to significant drug-drug interactions, a key consideration in clinical settings where multiple medications are administered. nih.gov Beyond its role in drug metabolism, detailed investigations into PEMA's direct binding and functional interaction with other specific protein targets remain limited in publicly available scientific literature.
Selective Binding to Cyclooxygenase-2 (COX-2) in Inflammatory Pathways
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) which are potent inflammatory mediators. nih.govmdpi.com The selective inhibition of COX-2 is a target for many anti-inflammatory drugs. nih.gov Despite the relevance of this pathway in pharmacology, there is a notable lack of published research investigating the selective binding of this compound to the COX-2 enzyme. Current scientific literature does not provide evidence to suggest that PEMA interacts with or selectively binds to COX-2 as part of its mechanism of action.
Investigation of Serotonin (B10506) Receptor Affinity
Serotonin receptors, such as the 5-HT2A and 5-HT1A subtypes, are crucial G protein-coupled receptors in the central nervous system that modulate a wide range of neurological processes. nih.govebi.ac.uk They are the targets for numerous therapeutic agents, including antidepressants and antipsychotics. ebi.ac.uknih.gov A review of the available scientific data reveals no specific studies on the affinity of this compound for any serotonin receptor subtypes. Consequently, there is no evidence to support or refute its activity at these receptors.
Modulation of Inflammatory Cytokines and Neuroinflammation
Neuroinflammation is a complex process involving the activation of the brain's resident immune cells and the release of inflammatory molecules, including cytokines like TNF-α, IL-6, and IL-1β. nih.govresearchgate.netnih.gov This process is implicated in the pathology of numerous neurodegenerative diseases. nih.govmdpi.com While the modulation of inflammatory cytokines is a significant area of therapeutic research, there is currently no direct scientific evidence from studies on this compound to indicate that it modulates the production or activity of inflammatory cytokines or has a direct role in neuroinflammation.
Preclinical and Clinical Efficacy Studies
Evaluation of Anticonvulsant Properties in Animal Models
The anticonvulsant potential of 2-Ethyl-2-phenylmalonamide (PEMA) has been evaluated in preclinical animal models, largely owing to its status as a major metabolite of the antiepileptic drug primidone. youtube.com Animal models of epilepsy are essential tools for discovering and characterizing the efficacy of potential antiepileptic drugs before they advance to human trials. aginganddisease.orgmdpi.comijpsr.com These models can be induced by electrical stimulation, such as the maximal electroshock seizure (MES) test, or by chemical convulsants like pentylenetetrazol (PTZ). mdpi.comnih.gov
One key study investigated the anticonvulsant activity of PEMA in epileptic fowl, a model sensitive to seizures induced by intermittent photic stimulation. In this research, when PEMA was administered at the same dose as its parent drug, primidone, it did not exhibit anticonvulsant activity. nih.gov This finding suggests that the anticonvulsant effects of primidone are not primarily mediated by its metabolite, PEMA, but rather by the parent compound itself or its other major metabolite, phenobarbital. nih.gov
Research on Potential Use in Essential Tremor Treatment
Essential tremor is a common neurological disorder characterized by involuntary, rhythmic trembling. nih.gov Research has explored the potential therapeutic role of 2-Ethyl-2-phenylmalonamide (PEMA) in managing this condition, based on uncontrolled clinical observations that suggested the efficacy of its parent drug, primidone, might be mediated by PEMA.
To investigate this hypothesis, a randomized, double-blind, placebo-controlled trial was conducted on patients with essential tremor. The study aimed to objectively measure the effect of PEMA on tremor. However, the results indicated that PEMA had no statistically significant effect on the amplitude of the tremor. nih.govnih.gov This was assessed through accelerometric methods, clinical performance tests, and patient self-assessment. mdpi.comnih.govnih.gov The findings from this controlled study suggest that the effectiveness of primidone in treating essential tremor is unlikely to be mediated by PEMA. mdpi.com
Table 1: Summary of the Double-Blind, Placebo-Controlled Study of PEMA in Essential Tremor
| Parameter | Finding | Conclusion |
| Tremor Amplitude | No statistically significant effect observed via accelerometric assessment. nih.govnih.gov | PEMA does not appear to reduce the primary physical manifestation of essential tremor. |
| Clinical Performance | No significant improvement in performance tests. nih.gov | The functional impact of the tremor was not alleviated by PEMA. |
| Patient Self-Assessment | No significant change reported by patients. nih.gov | Patients did not perceive a benefit from the treatment. |
Correlation of Serum Concentrations with Seizure Control in Clinical Settings
2-Ethyl-2-phenylmalonamide (PEMA), a primary metabolite of the anticonvulsant drug primidone, has been a subject of clinical investigation to understand its role in seizure management. wikipedia.orgnih.gov Research has established that primidone is metabolized in the liver into two active metabolites: phenobarbital and PEMA. medicinenet.comdrugbank.com While phenobarbital's anticonvulsant properties are well-documented, PEMA's contribution to seizure control has also been examined.
Clinical studies have shown that PEMA possesses weak anticonvulsant activity on its own. medicinenet.com However, it is believed to potentiate the anticonvulsant effects of phenobarbital, the other major metabolite of primidone. medicinenet.com This synergistic relationship complicates the direct correlation of PEMA serum concentrations to seizure control.
Monitoring of PEMA serum levels in patients treated with primidone is achievable through methods like gas-liquid chromatography. nih.gov A retrospective study of epilepsy patients on primidone therapy revealed that the co-administration of other antiepileptic drugs, such as phenytoin (B1677684) and carbamazepine (B1668303), can influence the steady-state concentrations of PEMA, primidone, and phenobarbital. nih.gov For instance, in patients co-medicated with phenytoin, a correlation was observed between the serum concentrations of PEMA and phenobarbital. nih.gov
A case of apparent primidone intoxication in a patient with severe renal impairment highlighted the significance of monitoring PEMA levels, as high serum concentrations of this metabolite were observed. nih.gov The pharmacokinetics of PEMA have been studied in healthy volunteers and patients on antiepileptic drugs, indicating that it is well-absorbed orally and primarily eliminated unchanged in the urine. nih.gov The half-life of PEMA has been reported to be between 10 and 25 hours. nih.gov
Table 1: Pharmacokinetic Parameters of 2-Ethyl-2-phenylmalonamide (PEMA)
| Parameter | Value | Reference |
|---|---|---|
| Half-life (Normal Subjects) | 17-25 hours | nih.gov |
| Half-life (Epilepsy Patients) | 10-23 hours | nih.gov |
| Oral Bioavailability | At least 80% | nih.gov |
| Peak Serum Levels | 2-4 hours post-administration | nih.gov |
Investigational Therapeutic and Translational Applications
While 2-Ethyl-2-phenylmalonamide is a known active metabolite of the anticonvulsant primidone, there is limited publicly available research on its development as a standalone pharmaceutical agent for neurological disorders. wikipedia.orgdrugbank.com The existing research primarily focuses on its role and activity as a metabolite in conjunction with primidone and phenobarbital.
There is no scientific evidence available in the public domain to suggest that this compound has been explored for its effects on gastric acid secretion modulation. The regulation of gastric acid secretion is a complex process involving various hormones and neurotransmitters, and research in this area has primarily focused on compounds that target histamine (B1213489) H2 receptors, the proton pump (H+/K+ ATPase), and gastrin/cholecystokinin-B receptors. nih.gov
Currently, there is no specific research that documents the utilization of this compound in nanoparticle delivery systems for inducing transplant tolerance.
Toxicological Mechanisms and Adverse Effects Research
Primidone therapy is frequently associated with central nervous system side effects, most notably sedation and dizziness. medicinenet.comnih.gov As a metabolite of primidone, the contribution of 2-Ethyl-2-phenylmalonamide (PEMA) to these adverse effects has been a subject of discussion. Primidone itself is known to cause these effects, which tend to be more pronounced at the beginning of treatment and may diminish with continued use. medicinenet.commedicinenet.com
PEMA is an active metabolite, but it is produced in lower concentrations than phenobarbital, the other major active metabolite of primidone. wikipedia.org While PEMA has demonstrated weak anticonvulsant properties, its direct role in causing sedation and dizziness is not definitively established and appears to be less significant than that of primidone and phenobarbital. medicinenet.com In fact, a study investigating PEMA for essential tremor reported no side effects at the administered doses. nih.gov The primary adverse effects of primidone, including sedation, ataxia, and vertigo, are often attributed to the parent drug and the phenobarbital metabolite. nih.govnih.gov
Table 2: Common Adverse Effects Associated with Primidone Therapy
| Adverse Effect | Frequency | Reference |
|---|---|---|
| Sedation/Drowsiness | Most common | medicinenet.comnih.gov |
| Dizziness/Vertigo | Common | medicinenet.commedicinenet.com |
| Ataxia | Common | medicinenet.com |
| Nausea | Occasional | medicinenet.com |
| Emotional Disturbances | Occasional | medicinenet.com |
| Skin Eruptions | Occasional | medicinenet.com |
Mechanisms of Toxicity as a Degradation Product (e.g., from Phenobarbital)
The premise that 2-ethyl-2-phenylmalonamide (PEMA) is a degradation product of phenobarbital is not supported by established metabolic pathways. nih.govwikipedia.orgpatsnap.com Instead, both PEMA and phenobarbital are recognized as major active metabolites of the anticonvulsant drug primidone. nih.govwikipedia.orgpatsnap.com The metabolism of primidone in the liver involves two primary transformations: the cleavage of the pyrimidine ring to form PEMA, and the oxidation of the methylene group to produce phenobarbital. nih.govpatsnap.com
Studies on the degradation of phenobarbital itself under various conditions have not identified PEMA as a resulting compound. For instance, a study on long-term stability of pharmaceutical preparations found that in a 57-year-old solution, phenobarbital degraded into pheneturide (B1680305) and 3-aminopentanoic acid. researchgate.net Another study on phenobarbital stability indicated hydrolysis as a method of decomposition, leading to ureide and diamide (B1670390) derivatives. nih.gov
While PEMA is not a degradation product of phenobarbital, it does possess inherent biological activity and a toxicity profile that has been investigated, primarily in the context of its role as a metabolite of primidone.
Toxicity Profile of Phenylethylmalonamide (PEMA)
Research, particularly in animal models, has aimed to delineate the individual contributions of primidone and its metabolites to both therapeutic and toxic effects.
Comparative Neurotoxicity: In a study comparing the neurotoxicity and anticonvulsant activity of primidone, phenobarbital, and PEMA in mice, PEMA was found to be a weak and relatively toxic anticonvulsant. addictionresource.comnih.gov Compared to phenobarbital, PEMA was 16 times less potent against electroshock and Metrazol-induced seizures, but only 8 times less toxic. addictionresource.comnih.gov This suggests a narrower therapeutic index for PEMA compared to phenobarbital. addictionresource.comnih.gov
Clinical Intoxication: A case report has documented possible PEMA intoxication in a patient with severe renal impairment who was being treated with primidone. researchgate.netnih.gov The patient exhibited high serum levels of PEMA, suggesting that impaired renal clearance can lead to the accumulation of this metabolite to toxic concentrations. researchgate.netnih.gov
The specific cellular and molecular mechanisms underlying PEMA's toxicity are not as extensively characterized as those for phenobarbital. The reported adverse effects associated with high levels of PEMA, in the context of primidone therapy, generally involve the central nervous system and include symptoms such as drowsiness, dizziness, and ataxia. nih.gov
The following table summarizes the comparative toxicity and potency of PEMA and its related compounds based on preclinical data.
| Compound | Anticonvulsant Potency (Relative to Phenobarbital) | Neurotoxicity (Relative to Phenobarbital) |
| Phenylethylmalonamide (PEMA) | 16 times less potent | 8 times less toxic |
| Primidone | Equally potent against electroshock | Markedly less neurotoxic |
| Phenobarbital | Baseline | Baseline |
| Data derived from studies in mice. addictionresource.comnih.gov |
Solid State Chemistry and Formulation Science of 2 Ethyl 2 Phenylmalonamide Monohydrate
Polymorphism and Pseudopolymorphism Investigations
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and pseudopolymorphism, which includes solvates and hydrates, are critical areas of investigation in pharmaceutical sciences due to their influence on a drug's physical and chemical properties.
Based on the available scientific literature, there are no definitive studies that have identified and characterized multiple polymorphic forms of 2-Ethyl-2-phenylmalonamide (B22514). The known solid forms are the anhydrous compound and its monohydrate, which is a form of pseudopolymorphism. stenutz.euotago.ac.nz
The characterization of different crystalline forms typically involves a combination of analytical techniques. X-ray Powder Diffraction (XRPD) is a primary method for distinguishing between polymorphs, as each crystalline form will produce a unique diffraction pattern. nih.gov Vibrational spectroscopy, such as FT-IR and Raman spectroscopy, can also differentiate between polymorphs by detecting differences in the vibrational modes of the molecules in the crystal lattice. nih.gov Thermal methods like DSC are used to identify melting points and phase transitions, which can vary between different polymorphic forms. nacchemical.com
A comprehensive polymorphic screen, which involves crystallizing the compound from a wide variety of solvents and under different conditions, would be necessary to definitively determine if other polymorphic forms of 2-Ethyl-2-phenylmalonamide exist. researchgate.net
As no specific polymorphs of 2-Ethyl-2-phenylmalonamide have been reported, there is no direct research on the factors influencing their transformation. However, general factors known to influence polymorphic transformations include:
Temperature: Different polymorphs can have different thermodynamic stabilities at various temperatures. uiowa.edu
Solvent: The choice of solvent during crystallization can have a significant impact on which polymorphic form is produced. researchgate.netmatec-conferences.orgcore.ac.uk
Mechanical Stress: Processes such as grinding and milling can sometimes induce polymorphic transformations. uiowa.edu
Humidity: For compounds that form hydrates, the level of ambient humidity is a critical factor in the stability of both the anhydrous and hydrated forms. endotherm-lsm.com
Further research would be required to explore the potential for polymorphism in 2-Ethyl-2-phenylmalonamide and to identify the specific conditions that may lead to the formation of different crystalline structures.
Cocrystallization Research
Cocrystallization is a technique within crystal engineering used to modify the physicochemical properties of an active pharmaceutical ingredient (API) by combining it with a benign coformer molecule in a specific stoichiometric ratio within a new crystal lattice. google.comresearchgate.net This approach can alter properties such as solubility, stability, and bioavailability without changing the API's chemical structure. nih.govnih.gov
The selection of an appropriate coformer is a critical first step in cocrystal development. The primary goal is to identify molecules that can form robust intermolecular interactions, most commonly hydrogen bonds, with the API. japtronline.commdpi.com
Research Findings: Strategies for rational coformer selection are based on principles of molecular recognition and supramolecular chemistry. ul.ie Key approaches include:
Supramolecular Synthon Approach: This method involves identifying reliable and predictable hydrogen-bonding patterns (synthons) between the functional groups on the API and potential coformers. japtronline.comul.ie For 2-Ethyl-2-phenylmalonamide, the pyrimidinedione ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it a prime candidate for forming heterosynthons with coformers containing complementary groups like carboxylic acids or amides. mdpi.comnih.gov
pKa Rule: The difference in pKa values between the API and the coformer can help predict whether a salt or a cocrystal will form. A ΔpKa (pKa of base - pKa of acid) of less than 0 generally indicates cocrystal formation, while a value greater than 3 suggests salt formation.
Computational and Database Screening: The Cambridge Structural Database (CSD) can be mined to identify known interaction patterns for the functional groups present in the API. mdpi.com Computational tools can also predict the likelihood of cocrystal formation by calculating lattice energies or using molecular electrostatic potential maps to identify complementary interaction sites. nih.gov
A typical screening process would involve selecting a library of pharmaceutically acceptable coformers, often those designated as Generally Recognized as Safe (GRAS). researchgate.net
Interactive Table: Potential Coformer Functional Groups for 2-Ethyl-2-phenylmalonamide
| Functional Group on Coformer | Potential Hydrogen Bond with Primidone (B1678105) | Type of Supramolecular Synthon |
| Carboxylic Acid | Primidone Amide | Amide-Acid Heterosynthon |
| Amide | Primidone Amide | Amide-Amide Heterosynthon |
| Hydroxyl (Alcohol/Phenol) | Primidone Carbonyl | Hydroxyl-Carbonyl Heterosynthon |
| Pyridine (B92270) | Primidone N-H | N-H···N Heterosynthon |
Solution-based methods involve dissolving both the API and the coformer in a common solvent system and inducing crystallization of the new cocrystal phase. nih.gov These methods are widely used for both screening and small-scale production. nih.gov
Research Findings: Several solution-based techniques are commonly employed:
Slow Solvent Evaporation: In this technique, the API and coformer are dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to supersaturation and subsequent nucleation and growth of cocrystals. amazonaws.com
Reaction Crystallization (or Slurry Conversion): A slurry is created by adding a mixture of the API and coformer to a solvent in which at least one component has limited solubility. nih.govmdpi.com The system is stirred, allowing the components to dissolve and equilibrate, leading to the crystallization of the most thermodynamically stable solid phase, which is often the cocrystal. nih.govnih.gov This method is effective for screening as it promotes the formation of stable cocrystal forms. nih.gov
Cooling Crystallization: A solution containing the API and coformer is prepared at an elevated temperature and then cooled, reducing the solubility of the cocrystal and causing it to precipitate.
Anti-Solvent Addition: An anti-solvent (in which the cocrystal is insoluble) is added to a solution of the API and coformer, inducing rapid precipitation of the cocrystal. nih.gov
The choice of solvent is crucial as it can influence solubility, kinetics, and even which polymorphic form of the cocrystal is produced. amazonaws.com
Solid-state, or mechanochemical, methods involve the direct grinding of the API and coformer, often with the addition of a catalytic amount of solvent. nih.gov These techniques are often faster, use less solvent, and can sometimes produce cocrystals that are inaccessible from solution. mdpi.comresearchgate.net
Research Findings:
Neat Grinding: The API and coformer are ground together in a mortar and pestle or a ball mill without any solvent. The mechanical energy input breaks the initial crystal lattices and facilitates the formation of new intermolecular interactions.
Liquid-Assisted Grinding (LAG): This is a highly effective variation where a small amount of liquid is added to the solid mixture during grinding. sysrevpharm.org The liquid acts as a catalyst, increasing molecular mobility and accelerating the rate of cocrystal formation, often leading to a more complete and crystalline product than neat grinding. nih.govsysrevpharm.org The choice of the grinding liquid can even control the polymorphic outcome of the cocrystallization.
Slurry Method: As described previously, slurrying is a versatile technique that bridges solid-state and solution methods. sysrevpharm.org It involves stirring a suspension of the solid reactants in a small amount of solvent. nih.gov This method is particularly useful for ensuring the formation of the thermodynamically most stable cocrystal form. mdpi.com
The structure and stability of a cocrystal are dictated by a network of non-covalent interactions that hold the API and coformer molecules together in the crystal lattice. researchgate.net
Research Findings:
Hydrogen Bonding: This is the most critical directional interaction in the design of pharmaceutical cocrystals. japtronline.comnih.gov In a hypothetical Primidone cocrystal, the N-H groups of the pyrimidinedione ring would act as hydrogen bond donors, while the carbonyl oxygen atoms would act as acceptors. nih.gov The formation of robust heterosynthons (interactions between API and coformer) is generally favored over homosynthons (interactions between like molecules). ul.ie
The interplay of these interactions determines the final three-dimensional architecture of the cocrystal. royalsocietypublishing.org
A primary motivation for developing cocrystals is to improve the chemical stability of an API, protecting it from degradation pathways such as hydrolysis, oxidation, or photolysis. nih.gov
Research Findings: Cocrystallization can enhance solid-state stability through several mechanisms:
Modification of Crystal Packing: By forming a new crystal lattice, cocrystallization can physically sequester reactive functional groups, making them less accessible to reactants like water or oxygen. nih.gov
Blocking Reactive Sites: The formation of strong hydrogen bonds with a coformer can tie up functional groups on the API that would otherwise be susceptible to degradation. For an API prone to hydrolysis, forming a cocrystal can significantly improve its stability in the presence of moisture. nih.gov
Altering Hygroscopicity: Cocrystallization can reduce the tendency of a drug to absorb atmospheric water (hygroscopicity). nih.gov By creating a more stable, less porous crystal structure, the cocrystal can present a barrier to moisture uptake, thereby preventing moisture-induced degradation.
Cocrystals, like APIs, can form hydrates where water molecules are incorporated into the crystal lattice. Understanding the thermal stability of these cocrystal hydrates is essential for determining appropriate storage conditions and processing parameters. mdpi.commdpi.com
Research Findings: The thermal stability of cocrystal hydrates is typically investigated using thermoanalytical techniques:
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a cocrystal hydrate (B1144303), a DSC thermogram will typically show a broad endotherm corresponding to the energy required to remove the water molecules (dehydration). nih.govresearchgate.net The onset temperature of this event is an indicator of the hydrate's thermal stability. mdpi.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to quantify the amount of water in a hydrate by measuring the mass loss upon dehydration. The temperature at which this mass loss occurs provides further information on thermal stability.
The stability of a cocrystal hydrate depends on how tightly the water molecules are bound within the crystal lattice. mdpi.com Water molecules that are involved in strong hydrogen-bonding networks with the API and coformer generally require more energy (higher temperatures) to be removed. nih.gov Stability studies under various humidity conditions are also crucial to determine the critical relative humidity at which a cocrystal might convert to a hydrate form or deliquesce. mdpi.com
Structure-Property Relationship Studies in Crystalline Forms
The arrangement of molecules within a crystal lattice and the resulting intermolecular interactions are fundamental to determining the physical and chemical properties of a crystalline solid. For a pharmaceutical compound such as 2-Ethyl-2-phenylmalonamide monohydrate, these properties can significantly influence its behavior during manufacturing and its therapeutic efficacy.
Detailed crystallographic data for this compound is not extensively reported in the available literature. However, based on its molecular structure, several key intermolecular interactions can be anticipated to play a crucial role in its crystal packing. The molecule possesses functional groups capable of forming strong hydrogen bonds: the two amide (-CONH2) groups and the water molecule of hydration.
The primary amide groups can act as both hydrogen bond donors (N-H) and acceptors (C=O). The water molecule is also a versatile hydrogen bond donor and acceptor. Consequently, a complex network of hydrogen bonds is expected to be the dominant force in the crystal lattice. These interactions would likely involve:
Amide-amide hydrogen bonding, forming dimers or catemers.
Amide-water hydrogen bonding, integrating the water molecule into the crystal structure.
Water-water hydrogen bonding, if multiple water molecules are in close proximity.
A theoretical study on the anhydrous form, 2-Ethyl-2-phenylmalonamide, has provided insights into its molecular geometry and electronic structure. researchgate.net Such computational methods can also be employed to predict probable crystal packing arrangements and the energetic contributions of different intermolecular interactions in the monohydrate form, in the absence of experimental single-crystal X-ray diffraction data.
Table 1: Potential Intermolecular Interactions in this compound Crystal Lattice
| Interaction Type | Donor/Acceptor Groups | Potential Role in Crystal Packing |
| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Water O-H (donor), Water O (acceptor) | Primary determinant of the crystal lattice, formation of a stable, three-dimensional network. |
| π-π Stacking | Phenyl Rings | Contribution to crystal stability through stacking of aromatic rings. |
| Van der Waals Forces | Ethyl group, Phenyl group | General non-specific interactions contributing to overall packing efficiency. |
2-Ethyl-2-phenylmalonamide (PEMA) is known as an active metabolite of the anticonvulsant drug primidone. patsnap.comwikipedia.org Primidone is metabolized in the liver to phenobarbital (B1680315) and PEMA, both of which contribute to its therapeutic effect. patsnap.com The biological activity of PEMA is therefore of clinical relevance.
Different crystalline forms (polymorphs, solvates, hydrates) of a drug can exhibit variations in key physicochemical properties such as:
Solubility: Different crystal lattices have different lattice energies, which can affect the energy required to dissolve the crystal, thus influencing its solubility.
Dissolution Rate: The rate at which a solid dissolves is related to its solubility and surface area. A form with a higher dissolution rate may be absorbed more quickly in the body.
Given that 2-Ethyl-2-phenylmalonamide is a metabolite, the direct impact of its solid-state form on administration is not the primary concern. However, understanding the properties of its different solid-state forms, including the monohydrate, is crucial for its use as a reference standard in analytical and clinical studies. For instance, in studies monitoring the metabolism of primidone, accurate quantification of PEMA is essential. nih.gov The use of a well-characterized, stable solid form of PEMA as a standard ensures the reliability of such analytical methods.
Table 2: General Impact of Solid-State Forms on Biological Performance
| Property | Influence of Solid-State Form | Potential Consequence for Biological Performance |
| Solubility | Can vary between different polymorphs and hydrates. | Affects the concentration gradient for absorption. |
| Dissolution Rate | Dependent on solubility and particle size. | Influences the speed of drug absorption and onset of action. |
| Bioavailability | The extent and rate of drug absorption. | Different solid-state forms can lead to different bioavailability profiles. |
| Stability | Physical and chemical stability can differ. | Can impact shelf-life and the consistency of the drug product. |
Analytical and Bioanalytical Methodologies for 2 Ethyl 2 Phenylmalonamide Monohydrate
Chromatographic Quantification Techniques
Chromatography is the cornerstone for the separation and quantification of 2-Ethyl-2-phenylmalonamide (B22514) (PEMA) from complex mixtures such as plasma, serum, and urine. nih.govnih.govnih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully applied, often in methods designed for the simultaneous determination of Primidone (B1678105) and its metabolites, Phenobarbital (B1680315) and PEMA. nih.gov More advanced hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), offer enhanced sensitivity and specificity. questdiagnostics.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC, particularly in the reversed-phase mode, is a widely used technique for the analysis of PEMA. nih.govnih.gov Reversed-phase HPLC employs a non-polar stationary phase (like C8 or C18) and a polar mobile phase, causing hydrophobic molecules to be retained longer on the column. wikipedia.orgphenomenex.com This principle is well-suited for the separation of PEMA and related compounds from biological fluids. nih.gov
The development of a successful HPLC method hinges on the careful optimization of several key parameters to achieve adequate separation and detection.
Column: The choice of a stationary phase is critical for separation. For PEMA and its parent compounds, octadecylsilane (B103800) (ODS) or C18 columns are the most common choice due to their hydrophobic nature, which provides good retention and resolution. nih.govnih.govijpbs.com Column dimensions and particle size also play a role; for example, a 4.6 x 250mm column with 5µm particles is a common configuration. ijpbs.com
Mobile Phase: The mobile phase in reversed-phase chromatography typically consists of an aqueous component (often a buffer) and an organic modifier like methanol (B129727) or acetonitrile. wikipedia.org The ratio of these components is adjusted to control the elution of the analytes. For instance, a mobile phase of methanol and an ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) in a 65:35 ratio has been used effectively. ijpbs.com In another method for simultaneous analysis, a more complex mobile phase of water, methanol, acetonitrile, and triethylamine (B128534) (68.7:25:6:0.3, v/v/v/v) adjusted to pH 6.5 was employed. nih.gov The pH of the mobile phase is crucial as it can affect the ionization state and thus the retention of the analytes. wikipedia.org
Detection Wavelength: Ultraviolet (UV) detection is commonly used for the quantification of PEMA. The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte to ensure maximum sensitivity. Wavelengths in the range of 210 nm to 237 nm have been reported for methods including PEMA and its related compounds. nih.govresearchgate.net
Table 1: Examples of Optimized Reverse-Phase HPLC Parameters for PEMA Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | ODS C18 (4.6 x 250mm, 5µm) ijpbs.com | Reversed-phase C18 nih.gov | Spherisorb ODS2 (4.6 mm x 150 mm, 3µm) researchgate.net |
| Mobile Phase | Methanol:Ammonium acetate buffer, pH 3.5 (65:35) ijpbs.com | Water:Methanol:Acetonitrile:Triethylamine (68.7:25:6:0.3, v/v/v/v), pH 6.5 nih.gov | Phosphate buffer:Acetonitrile:Methanol (700:160:140) researchgate.net |
| Flow Rate | 1.0 ml/min ijpbs.com | 1.0 ml/min nih.gov | Not Specified researchgate.net |
| Detection | UV at 225 nm ijpbs.com | UV at 237 nm nih.gov | UV at 210 nm researchgate.net |
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. Following guidelines from bodies like the International Conference on Harmonisation (ICH), key parameters are evaluated. nih.gov
Specificity: This ensures that the signal measured is from the analyte of interest and not from interfering components like impurities or matrix components. ijpbs.com Methods are tested to show that there are no interfering peaks at the retention time of PEMA. researchgate.net
Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. ijpbs.com For PEMA, methods have demonstrated linearity over concentration ranges such as 0-20 µg/mL, with correlation coefficients (r²) greater than 0.99. nih.govijpbs.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies. For methods analyzing PEMA, recovery rates have been reported between 96.8% and 101.8%. nih.gov
Precision: Precision measures the degree of scatter between a series of measurements from the same sample. It is typically expressed as the relative standard deviation (RSD). For PEMA analysis, within-day coefficients of variation (CVs) of 1.5-7.9% and between-day CVs of 3.4-9.1% have been reported, which are within acceptable limits. nih.gov
Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Solution Stability: This parameter evaluates the stability of the analyte in the prepared solution over a certain period under specific storage conditions. For PEMA, samples in serum or plasma have shown stability for 30 days at room temperature or refrigerated, and for 18 months when frozen. questdiagnostics.com
Table 2: Summary of Validation Parameters for HPLC Methods Quantifying PEMA
| Validation Parameter | Typical Finding | Source |
| Linearity Range | 0 - 20 µg/mL | nih.gov |
| Correlation Coefficient (r²) | > 0.99 | nih.govijpbs.com |
| Accuracy (Recovery) | 96.8% - 101.8% | nih.gov |
| Precision (Within-day RSD) | 1.5% - 7.9% | nih.gov |
| Precision (Between-day RSD) | 3.4% - 9.1% | nih.gov |
| Specificity | No interference from matrix components | ijpbs.comresearchgate.net |
Gas Chromatography (GC) Method Development and Validation
Gas chromatography is another powerful technique for the quantification of PEMA. nih.govnih.gov However, due to the polarity and low volatility of PEMA, direct analysis by GC can be challenging. jfda-online.com Therefore, chemical derivatization is a common and often necessary step to improve its chromatographic properties. jfda-online.comsemanticscholar.org One study describes a method for determining PEMA in serum by GC without derivatization, but this is less common. nih.gov
Derivatization chemically modifies an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net For GC analysis of polar compounds like PEMA, the primary goals of derivatization are to increase volatility and thermal stability, and to improve separation efficiency. jfda-online.com
Common derivatization approaches for compounds with active hydrogen atoms (like the amide groups in PEMA) include silylation, acylation, and alkylation. jfda-online.com
Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) and pyridine (B92270) can be used. nih.govresearchgate.net For instance, one microassay for PEMA involves trimethylsilylation of an extract before GC-Mass Spectrometry (GC-MS) analysis. nih.gov
Alkylation/Ethylation: This involves introducing an alkyl group. One method for analyzing primidone and its metabolites uses an ethylation procedure for phenobarbital and hydroxyphenobarbital, while using trimethylsilylation for primidone and PEMA in a parallel analysis of the same sample extract. nih.gov
Acylation: This involves the introduction of an acyl group. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) are used to create fluorinated derivatives that are highly volatile and detectable by electron capture detectors (ECD). researchgate.net Pyridine is often used as a catalyst in these reactions to neutralize the acid formed. researchgate.netmdpi.com
Table 3: Derivatization Techniques for GC Analysis of PEMA and Related Compounds
| Derivatization Type | Reagent(s) | Purpose | Source |
| Silylation | Trimethylsilylation reagents (e.g., BSTFA, HMDS) | Increases volatility and thermal stability by replacing active hydrogens in amide groups. | nih.govgcms.cz |
| Alkylation | Ethylation reagents (e.g., Greeley's method) | Used for related metabolites like phenobarbital to improve GC properties. | nih.gov |
| Propylation | 1-Iodopropane with base catalysis | Used for simultaneous analysis of primidone and 21 other related metabolites. | nih.gov |
| Acylation | Anhydrides (e.g., PFPA, HFBA) with a base catalyst (e.g., Pyridine) | Creates highly volatile fluorinated derivatives for enhanced detection. | researchgate.net |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Applications
The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) represents a state-of-the-art approach for bioanalysis. nih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. While standard LC-MS/MS is used for routine therapeutic drug monitoring of PEMA, LC-HRMS offers significant advantages for research applications. questdiagnostics.com
HRMS provides highly accurate mass measurements, which allows for the confident identification of compounds based on their elemental composition. This is particularly useful in metabolomics and in identifying unknown metabolites or degradation products. nih.gov The high resolution distinguishes analytes from background interferences with very similar masses, leading to improved signal-to-noise ratios and lower limits of detection. While specific LC-HRMS applications focusing solely on 2-Ethyl-2-phenylmalonamide monohydrate are not extensively detailed in readily available literature, the principles are widely applied in drug metabolite analysis. nih.gov The technique is invaluable for confirming the identity of PEMA in complex biological samples and for quantifying it with a high degree of certainty.
Therapeutic Drug Monitoring and Pharmacokinetic Studies
Therapeutic drug monitoring (TDM) is a clinical practice that involves measuring medication concentrations in biological fluids, such as blood or plasma, to optimize dosage regimens for individual patients. epilepsysociety.org.uk For anti-epileptic drugs (AEDs), TDM is particularly valuable due to the significant variability in how individuals absorb, distribute, metabolize, and excrete these medications, and the challenge of assessing treatment efficacy based solely on seizure frequency. epi.chnih.gov The primary goal is to maintain drug concentrations within a therapeutic range that maximizes anti-seizure effects while minimizing toxic side effects. epilepsysociety.org.uk 2-Ethyl-2-phenylmalonamide (PEMA), a primary active metabolite of the anticonvulsant drug primidone, is a subject of such monitoring. wikipedia.orgnih.gov
Accurate quantification of 2-Ethyl-2-phenylmalonamide (PEMA) in biological samples is essential for effective therapeutic drug monitoring and pharmacokinetic analysis. Gas-liquid chromatography (GLC) is a well-established method for this purpose.
One described procedure for determining PEMA in the serum of epilepsy patients involves a straightforward extraction process. The serum sample is made basic and then extracted with chloroform, using an internal standard such as 2-ethyl-2-(p-tolyl)malonamide (B11973747), without the need for chemical derivatization. nih.gov This method demonstrates good sensitivity and precision, which are critical for clinical applications. nih.gov
Key performance characteristics of a gas-liquid chromatography method for PEMA quantification are detailed below. nih.gov
| Parameter | Value | Description |
| Sensitivity Limit | 1.0 mg/L | The lowest concentration of PEMA that can be reliably detected. |
| Within-Run CV (5 mg/L) | 3.5% | The coefficient of variation for repeated measurements at a concentration of 5 mg/L within the same analytical run. |
| Within-Run CV (10 mg/L) | 2.5% | The coefficient of variation for repeated measurements at a concentration of 10 mg/L within the same analytical run. |
| Within-Run CV (30 mg/L) | 0.7% | The coefficient of variation for repeated measurements at a concentration of 30 mg/L within the same analytical run. |
CV: Coefficient of Variation
High-performance liquid chromatography (HPLC) is another powerful technique suitable for the analysis of PEMA, with suppliers of reference standards noting its applicability for HPLC-based assays. nacchemical.comlgcstandards.com
The concentration of 2-Ethyl-2-phenylmalonamide (PEMA) in the blood is influenced by the administered dose of its parent drug, primidone, as well as the presence of other co-administered antiepileptic drugs. nih.gov Studies have shown that phenobarbital, another major metabolite of primidone, significantly perturbs the serum level of PEMA. nih.gov
Research into the pharmacokinetics of primidone and its metabolites reveals important correlations. In a study of epilepsy patients, a clear correlation was observed between the serum concentrations of PEMA and phenobarbital. nih.gov For patients taking primidone along with phenytoin (B1677684), the correlation coefficient (r) between PEMA and phenobarbital was 0.626. nih.gov This correlation was even stronger (r = 0.826) in patients co-medicated with carbamazepine (B1668303) and phenytoin. nih.gov
The interaction with other AEDs affects the steady-state concentrations of primidone and its metabolites. For instance, in patients receiving a daily primidone dose of 1.0 mg/kg body weight, the resulting mean steady-state concentrations of PEMA, primidone, and phenobarbital vary depending on the concurrent medications. nih.gov
| Patient Group | Mean PEMA Conc. (mg/L) | Mean Primidone Conc. (mg/L) | Mean Phenobarbital Conc. (mg/L) |
| Group A (Co-medicated with Phenytoin) | 0.72 | 0.62 | 2.24 |
| Group B (Co-medicated with Carbamazepine and Phenytoin) | 0.68 | 0.44 | 2.12 |
Data from a retrospective study in epilepsy patients. nih.gov
Role as an Analytical Reference Standard
An analytical reference standard is a highly purified and well-characterized substance used as a measurement standard in analytical chemistry. 2-Ethyl-2-phenylmalonamide is available as a reference standard for use in various analytical applications, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). nacchemical.com These standards are essential for ensuring the accuracy and reliability of quantitative and qualitative analyses in clinical and research laboratories.
A Certified Reference Material (CRM) is a reference standard that has its property values certified by a technically valid procedure, accompanied by a certificate providing traceability and uncertainty values. cpachem.comiaea.org 2-Ethyl-2-phenylmalonamide is offered as an analytical reference material with specified purity levels, making it suitable for use as a calibrator in analytical assays. nacchemical.comsigmaaldrich.com For instance, it is available with an assay purity of ≥98.5% as determined by HPLC and 90.0% by quantitative Nuclear Magnetic Resonance (qNMR). nacchemical.com Such high-purity materials, accompanied by a Certificate of Analysis, are fundamental for the validation of analytical methods, calibration of instruments, and ensuring the quality control of therapeutic drug monitoring services. sigmaaldrich.com
Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. ambiopharm.comajpaonline.com The development of such methods is a regulatory requirement and crucial for assessing the intrinsic stability of a drug. medcraveonline.comresearchgate.net This involves subjecting the drug to forced degradation under various stress conditions. researchgate.net
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to trigger degradation. medcraveonline.com The goal is to generate degradation products to understand the degradation pathways and to develop and validate a stability-indicating analytical method. ambiopharm.combiomedres.us Typical stress conditions include hydrolysis (across a range of pH values), oxidation, photolysis (exposure to light), and thermal stress (dry heat). medcraveonline.comresearchgate.net
The objective is to achieve a target degradation of approximately 5-20% of the drug substance, as excessive degradation can complicate the identification of primary degradation pathways. researchgate.net For 2-Ethyl-2-phenylmalonamide, a forced degradation study would involve the following steps:
Stress Condition Application : Exposing solutions of this compound to acidic, basic, and neutral hydrolysis; oxidative stress (e.g., with hydrogen peroxide); photolytic stress (UV/Vis light); and thermal stress. nih.gov
Sample Analysis : Using an analytical technique like reverse-phase HPLC with a photodiode array (PDA) detector to separate the parent compound from any newly formed degradation products. ambiopharm.comijper.org The PDA detector is crucial for assessing peak purity and ensuring that the analyte peak is free from co-eluting degradants. ijper.org
Method Validation : Validating the developed HPLC method for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of stability testing. nih.gov
While specific degradation products for this compound are not detailed in the reviewed literature, the process would aim to identify and characterize any significant degradants. This information is vital for determining appropriate storage conditions, shelf-life, and compatible formulation components. medcraveonline.com
Environmental Occurrence and Fate of 2 Ethyl 2 Phenylmalonamide Monohydrate
Environmental Degradation Pathways
The environmental persistence of a compound is determined by its susceptibility to various degradation processes, including biological, photolytic, and hydrolytic pathways.
Biological Degradation Mechanisms (e.g., Under Oxic Conditions)
Studies on the biodegradability of the parent compound, primidone (B1678105), suggest that it is not readily biodegradable. psu.edu This resistance to microbial breakdown in wastewater treatment plants is a key reason for its presence in the final effluent. Given that 2-ethyl-2-phenylmalonamide (B22514) is a primary metabolite of primidone, it is plausible that it shares a similar recalcitrance to biological degradation under typical oxic conditions found in these facilities. The structural characteristics of 2-ethyl-2-phenylmalonamide, which includes a stable aromatic ring, contribute to its likely persistence in the environment. nih.gov The detection of significant concentrations of this metabolite in WWTP effluents further supports the hypothesis of its limited biological degradation. nih.gov
Photolytic and Hydrolytic Transformation Studies
Specific research on the photolytic and hydrolytic transformation of 2-ethyl-2-phenylmalonamide is limited. However, studies on its parent compound, primidone, have shown that it can undergo photodegradation. researchgate.net It is therefore conceivable that 2-ethyl-2-phenylmalonamide may also be susceptible to transformation upon exposure to sunlight in surface waters.
Regarding hydrolysis, the stability of the amide functional groups within the 2-ethyl-2-phenylmalonamide molecule is a critical factor. Generally, amides can undergo hydrolysis, but the rate of this reaction is highly dependent on pH and temperature. researchgate.net For many pharmaceuticals, hydrolysis is not a significant degradation pathway under typical environmental conditions (pH 5-9). nih.gov Without specific experimental data for 2-ethyl-2-phenylmalonamide, its hydrolytic stability in the aquatic environment remains an area for further investigation.
Persistence Studies Related to Functional Group Characteristics
The chemical structure of 2-ethyl-2-phenylmalonamide, featuring a phenyl group and two amide functional groups, influences its environmental persistence. Aromatic amines, a class of compounds with structural similarities to the phenylamine moiety of this metabolite, are known for their potential persistence in the aquatic environment. nih.gov Some phenylurea pesticide-derived anilines, for example, have been shown to be resistant to removal during aerobic sewage treatment. nih.gov The stability of the aromatic ring makes it less susceptible to rapid degradation.
The presence of the amide groups also contributes to the compound's stability. While the amide bond can be cleaved through hydrolysis, this process is often slow under environmental conditions. researchgate.net The high detection rates and concentrations of 2-ethyl-2-phenylmalonamide in treated wastewater and surface waters, as documented in the Berlin study, strongly suggest a high degree of persistence in the aquatic environment. nih.gov
Future Directions and Emerging Research Areas for 2 Ethyl 2 Phenylmalonamide Monohydrate
Advanced Material Science and Nanotechnology Integration in Drug Delivery
The integration of 2-Ethyl-2-phenylmalonamide (B22514) monohydrate with advanced materials and nanotechnology represents a promising frontier for enhancing therapeutic delivery. Research is increasingly focused on designing sophisticated delivery systems that offer controlled release and targeted action.
Biodegradable nanoparticles are a key area of investigation. For instance, studies have explored the use of poly(lactide-co-glycolide) (PLG) nanoparticles encapsulating or coupled with antigens to induce immune tolerance. nih.gov In one such study, 2-Ethyl-2-phenylmalonamide (abbreviated as PEMA) was used in conjunction with PLG nanoparticles to deliver antigens in a model of type 1 diabetes, highlighting its potential utility in immunomodulatory therapies. nih.gov Similarly, research into using biodegradable nanoparticles to carry donor antigens aims to promote tolerance and minimize rejection in islet transplantation for diabetic patients.
Furthermore, the parent drug, primidone (B1678105), has been successfully encapsulated in poly-ε-caprolactone nanocapsules. researchgate.net These studies, which focus on optimizing encapsulation efficiency and characterizing in vitro release profiles, provide a strong foundation for developing similar nano-formulations for 2-Ethyl-2-phenylmalonamide itself. researchgate.net Such systems could offer slower, more sustained release compared to conventional solutions. researchgate.net The physical properties of the compound, including its charge and lipophilicity, are critical factors in its adsorption onto polymer membranes used in controlled-release systems. researchgate.net While a transdermal patch for primidone was deemed not feasible due to the large surface area required, the principles of material science continue to inspire novel delivery approaches. nih.gov
In Silico Drug Design and Discovery Leveraging Computational Models
Computational modeling and in silico studies are becoming indispensable tools for accelerating drug discovery and understanding molecular behavior. For 2-Ethyl-2-phenylmalonamide, these methods provide deep insights into its structural, electronic, and pharmacokinetic properties.
Physiologically based pharmacokinetic (PBPK) modeling has been employed to simulate the metabolic pathways of primidone, detailing its conversion to phenobarbital (B1680315) and phenylethylmalonamide (PEMA). nih.gov These models help investigate metabolic differences across species and predict tissue residence and potential toxicity, demonstrating a powerful computational approach to risk assessment. nih.gov
At a more fundamental level, Density Functional Theory (DFT) has been used extensively to analyze the molecular structure of 2-Ethyl-2-phenylmalonamide. researchgate.netstjoseph.ac.inresearchgate.net These theoretical studies calculate optimized geometrical parameters, vibrational frequencies, and electronic spectra, which show good agreement with experimental data from FT-IR and FT-Raman spectroscopy. stjoseph.ac.inresearchgate.net Such analyses also help in understanding the compound's stability, charge delocalization through Natural Bond Orbital (NBO) analysis, and reactive sites via mapping the molecular electrostatic potential. stjoseph.ac.inresearchgate.net
Molecular docking is another crucial in silico technique used to predict the binding affinity of molecules with biological targets, such as proteins. dergipark.org.tr By analyzing interactions with transport proteins like human serum albumin (HSA), researchers can gain foresight into the bioactivities of drug candidates and their mechanisms of action. dergipark.org.trdntb.gov.ua This computational screening allows for the prioritization of molecules with enhanced binding to specific hydrophobic enzyme pockets, guiding future synthesis and development.
Comprehensive Clinical Correlates and Biomarker Research for Therapeutic Efficacy
Identifying clinical correlates and biomarkers is essential for optimizing the therapeutic use of primidone and understanding the contribution of its metabolites, including 2-Ethyl-2-phenylmalonamide. This research area focuses on linking genetic factors, serum concentrations, and metabolic profiles to treatment outcomes.
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical component of this research. nih.gov The metabolism of primidone is mediated by cytochrome P450 enzymes, and genetic variations (polymorphisms) in genes like CYP2C9 and CYP2C19 can influence the rate at which primidone is converted to its metabolites. drugbank.comresearchgate.netpharmgkb.org Identifying these genetic biomarkers could help predict whether a patient will metabolize the drug effectively, thereby personalizing treatment to maximize efficacy and minimize toxicity. nih.govnih.gov
Furthermore, studies exploring the transcriptomic effects of primidone aim to identify genes whose expression is altered by the drug, offering potential biomarkers to predict treatment response in conditions like essential tremor. biorxiv.org Direct monitoring of 2-Ethyl-2-phenylmalonamide serum levels in patients has also been explored as a method to optimize primidone dosage and improve seizure control.
Sustainable Synthesis and Green Chemistry Methodologies
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact, improve safety, and increase efficiency. Future research will likely focus on developing sustainable synthesis routes for 2-Ethyl-2-phenylmalonamide and its parent compound, primidone.
Traditional synthesis methods for primidone involve the condensation of diethyl phenylethylmalonate with urea (B33335) or the reaction of ethylphenylmalonic acid diamide (B1670390) with formamide (B127407). chemicalbook.comgpatindia.com Another route involves the high-pressure hydrogenation of phenobarbital. gpatindia.com While effective, these methods may involve harsh reagents or conditions.
Green chemistry offers several strategies to improve upon these processes. mdpi.com These include:
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. mdpi.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a core principle. mdpi.commdpi.com Although solubility can be a challenge, using water as a co-solvent has been successfully demonstrated in the synthesis of other pharmaceuticals. mdpi.com
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability. mdpi.com This technology can be integrated with other green techniques, such as photochemistry or electrochemistry, to create highly efficient and automated processes. mdpi.com
Catalysis: The use of efficient and recyclable catalysts, including biocatalysts or metal catalysts, can reduce waste and energy consumption. mdpi.com
By applying these methodologies, future synthesis of 2-Ethyl-2-phenylmalonamide and related compounds can be made more economical and environmentally sustainable. researchgate.net
Q & A
Q. How do researchers align experimental designs with ontological assumptions about the compound’s physicochemical behavior?
- Methodological Answer : Define ontological properties (e.g., hygroscopicity, polymorphism) via XRD and moisture sorption analysis. Epistemologically, link these properties to dissolution kinetics using the Noyes-Whitney equation, ensuring methodological choices (e.g., solvent selection) reflect these assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
